molecular formula C8H5NO3S B1406134 5-Hydroxybenzothiazole-2-carboxylic acid CAS No. 1261809-89-5

5-Hydroxybenzothiazole-2-carboxylic acid

Cat. No. B1406134
CAS RN: 1261809-89-5
M. Wt: 195.2 g/mol
InChI Key: YMAUJIFNLJFOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxybenzothiazole-2-carboxylic acid (5-HBTCA) is a naturally occurring compound found in plants, fungi, and bacteria. It is a derivative of benzothiazole, a heterocyclic aromatic compound which is widely used in the synthesis of various organic compounds. 5-HBTCA has been studied extensively for its potential applications in scientific research and laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-Hydroxybenzothiazole-2-carboxylic acid is not yet fully understood. However, it is believed that 5-Hydroxybenzothiazole-2-carboxylic acid exerts its effects by binding to specific receptors in the body and modulating their activity. It has been shown to interact with various enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. In addition, 5-Hydroxybenzothiazole-2-carboxylic acid has been shown to interact with various other proteins, such as G-protein coupled receptors and ion channels, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
5-Hydroxybenzothiazole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 5-Hydroxybenzothiazole-2-carboxylic acid has been shown to modulate the activity of various enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. Furthermore, 5-Hydroxybenzothiazole-2-carboxylic acid has been shown to inhibit the production of nitric oxide, which is involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

5-Hydroxybenzothiazole-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized easily using a variety of methods. In addition, it is a stable compound and can be stored for long periods of time. However, there are some limitations to the use of 5-Hydroxybenzothiazole-2-carboxylic acid in laboratory experiments. It is not soluble in water, which can limit its use in certain types of experiments. In addition, 5-Hydroxybenzothiazole-2-carboxylic acid is a relatively weak inhibitor of cyclooxygenase and lipoxygenase, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for 5-Hydroxybenzothiazole-2-carboxylic acid research. One potential direction is the development of more potent inhibitors of cyclooxygenase and lipoxygenase. In addition, further research could be conducted on the mechanism of action of 5-Hydroxybenzothiazole-2-carboxylic acid, as well as its potential therapeutic applications. Furthermore, research could be conducted to investigate the effects of 5-Hydroxybenzothiazole-2-carboxylic acid on other proteins and enzymes involved in the regulation of cell signaling pathways. Finally, further research could be conducted to investigate the potential of 5-Hydroxybenzothiazole-2-carboxylic acid as a model compound for the development of new drugs and therapeutic agents.

Scientific Research Applications

5-Hydroxybenzothiazole-2-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as benzothiazoles, quinolines, and indoles. 5-Hydroxybenzothiazole-2-carboxylic acid has also been used in the synthesis of pharmaceuticals, such as antifungals and anti-inflammatory drugs. In addition, 5-Hydroxybenzothiazole-2-carboxylic acid has been used as a model compound to study the structure-activity relationship of benzothiazoles.

properties

IUPAC Name

5-hydroxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUJIFNLJFOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzothiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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